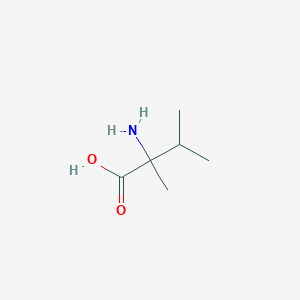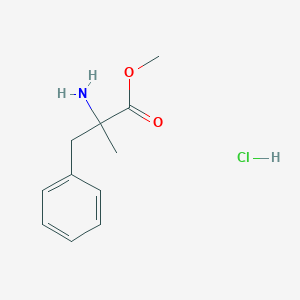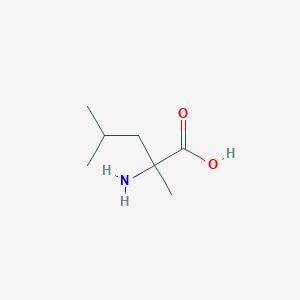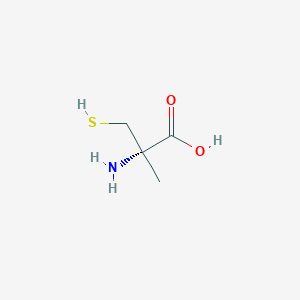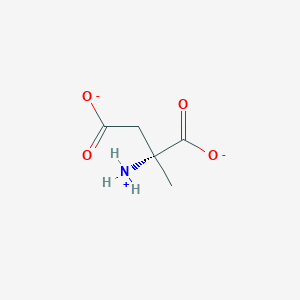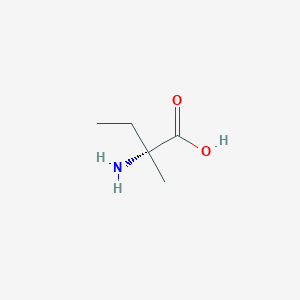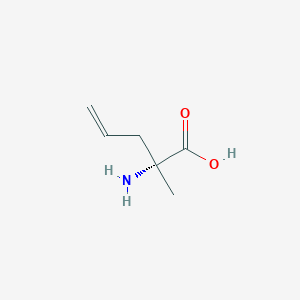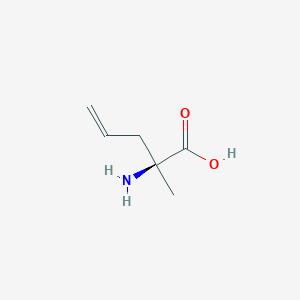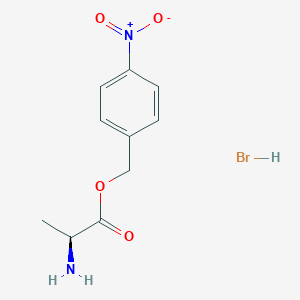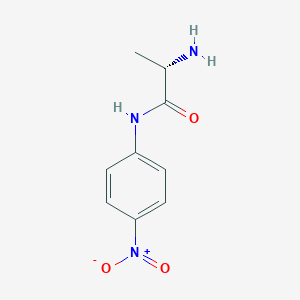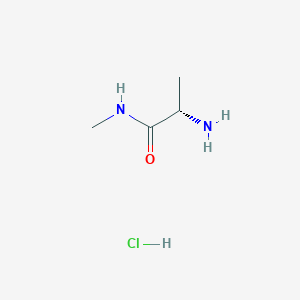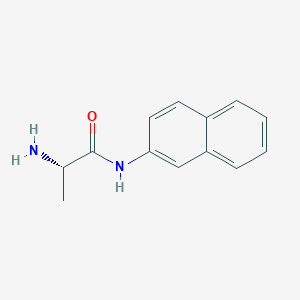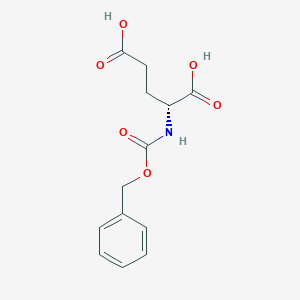
5-Aminopentanoic Acid Benzyl Ester Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminopentanoic Acid Benzyl Ester Tosylate is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 . It is used for research purposes .
Synthesis Analysis
The synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves the treatment of amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .
Molecular Structure Analysis
The molecular structure of 5-Aminopentanoic Acid Benzyl Ester Tosylate is represented by the formula C19H25NO5S .
Chemical Reactions Analysis
Esters like 5-Aminopentanoic Acid Benzyl Ester Tosylate undergo hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
5-Aminopentanoic Acid Benzyl Ester Tosylate is a solid substance . It is soluble in Dichloromethane and Methanol . The compound should be stored at -20° C .
Wissenschaftliche Forschungsanwendungen
Enantiopure Amino Acid Esters Synthesis
Enantiomers of amino acid benzyl esters, including those derived from 5-aminopentanoic acid, are pivotal synthetic intermediates in pharmaceutical and chemical research. Traditional preparation methods often utilize hazardous solvents, posing environmental and health risks. Recent advancements have introduced safer alternatives, employing non-hazardous solvents like cyclohexane for water azeotroping and ethyl acetate for precipitating the tosylate salts. This innovative approach ensures the enantiopure synthesis of amino acid benzyl esters, crucial for various applications ranging from drug development to material science, without the use of dangerous chemicals (Bolchi, Bavo, & Pallavicini, 2017).
Synthesis of Benzyl Phosphonopentanoate
Benzyl 5-(diisopropoxyphosphoryl)pentanoate synthesis from 5-bromopentanoic acid represents another application, illustrating the chemical versatility of 5-aminopentanoic acid derivatives. This compound serves as a precursor to 5-phosphonopentanoic acid, a potential enzyme inhibitor, highlighting its significance in biochemical research for developing novel therapeutic agents (Weyna, Loveless, Bottone, Hifko, & Halkides, 2007).
Fischer–Speier Esterification Improvements
The Fischer–Speier esterification process, crucial for producing tosylate salts of amino acid benzyl esters, has seen significant improvements to avoid hazardous solvents and prevent racemization. These advancements are vital for synthesizing enantiomerically pure compounds necessary in developing peptides and other biologically active molecules (Bolchi, Bavo, Regazzoni, & Pallavicini, 2018).
Unsymmetrical Dioxime Esters Synthesis
The synthesis of unsymmetrical dioxime esters using 5-aminopentanoic acid derivatives showcases the compound's utility in organic synthesis. These esters are valuable intermediates in creating complex organic molecules, demonstrating the broad applicability of 5-aminopentanoic acid derivatives in synthetic chemistry (Bawa & Sawalem, 2019).
Safety And Hazards
5-Aminopentanoic Acid Benzyl Ester Tosylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAHSRXTRSFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718487 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopentanoic Acid Benzyl Ester Tosylate | |
CAS RN |
63649-14-9 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


